1H-Purine, 6-chloro-, monohydrochloride

Description

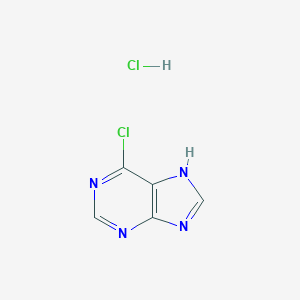

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloro-7H-purine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGNXRBDDSTKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236865 |

Source

|

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-54-5 |

Source

|

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Privileged Scaffold: 6-Chloro-9H-Purine in Drug Discovery & Agrochemicals

This technical guide provides an in-depth analysis of 6-chloro-9H-purine (6-CP) as a "privileged scaffold" in medicinal chemistry and plant biology. It moves beyond basic descriptions to explore the mechanistic causality of its derivatives, practical synthesis protocols, and biological validation.

Executive Summary

6-chloro-9H-purine (CAS: 87-42-3) is rarely a final therapeutic endpoint; rather, it is a high-utility electrophilic scaffold. Its biological significance stems from its ability to mimic the adenosine core of ATP. By serving as a substrate for Nucleophilic Aromatic Substitution (

This guide details the chemical reactivity, therapeutic applications, and validated experimental protocols for leveraging this scaffold.

Chemical Foundation & Reactivity

The biological activity of 6-CP derivatives is dictated by the Structure-Activity Relationship (SAR) of the purine ring.

-

C6 Position (Electrophilic Center): The chlorine atom is a good leaving group. Substitution here with aryl- or alkyl-amines creates the "hinge-binding" motif essential for ATP-competitive kinase inhibition.

-

N9 Position (Solubility & Target Specificity): The acidic proton (pKa ~8.9) allows for alkylation or glycosylation. In kinases, this position often tolerates bulky groups (e.g., isopropyl in Roscovitine) that exploit the ribose-binding pocket.

-

N7 Position: Often involved in hydrogen bonding but less frequently modified due to tautomeric stability favoring N9-substitution in neutral conditions.

Visualization: Synthesis & Reactivity Map

The following diagram outlines the divergent synthesis pathways from the 6-CP core.

Caption: Divergent synthetic pathways from 6-chloro-9H-purine yielding three distinct classes of bioactive molecules.

Therapeutic Applications (Mammalian)

Oncology: CDK Inhibition

The most profound application of 6-CP analogs is in the inhibition of Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.

-

Mechanism: 6-substituted purines act as ATP-competitive inhibitors. The adenine ring mimics the ATP purine, while the C6 substituent (often a benzyl or cycloalkyl group) projects into the hydrophobic pocket, inducing conformational changes that prevent cyclin binding.

-

Key Analogs:

-

Olomoucine: Selective for CDK1, CDK2, CDK5.

-

Roscovitine (Seliciclib): A 2,6,9-trisubstituted purine derived from 6-CP.

-

Virology: Nucleoside Analogs

6-CP is a precursor for modified nucleosides that inhibit viral replication.

-

SARS-CoV Activity: Studies have shown that 6-chloropurine ribosides (e.g., with benzoylated 5'-hydroxyl groups) exhibit IC50 values comparable to Ribavirin (approx. 14-48 µM).

-

Mechanism: These analogs often act as "chain terminators" or competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp).

Data Summary: Comparative Bioactivity

| Compound Class | Target | Representative Analog | IC50 / Activity | Reference |

| CDK Inhibitor | CDK2/Cyclin E | Roscovitine | 0.45 µM | [1] |

| CDK Inhibitor | CDK1/Cyclin B | Olomoucine | 7.0 µM | [1] |

| Antiviral | SARS-CoV | 6-CP Riboside (Cmpd 11) | 14.5 µM | [2] |

| Cytokinin | AHK4 Receptor | 6-Benzylaminopurine | < 10 nM (EC50) | [3] |

Agrochemical Applications (Plant Biology)

In plant systems, 6-CP derivatives function as Cytokinins , hormones that promote cell division.

-

Kinetin (6-furfurylaminopurine): The first cytokinin discovered. Synthesized by reacting 6-CP with furfurylamine.

-

BAP (6-benzylaminopurine): A synthetic cytokinin used widely in tissue culture.

-

Mechanism: These ligands bind to the CHASE domain of histidine kinase receptors (AHK3, AHK4), triggering a phosphorelay system that activates response regulators (ARRs) in the nucleus.

Visualization: Cytokinin Signaling Pathway

Caption: Signal transduction pathway activated by 6-CP derived cytokinins in Arabidopsis.

Experimental Technical Guide

Protocol 1: Synthesis of 6-Benzylaminopurine (BAP)

Objective: Synthesize a high-purity cytokinin analog via

Materials:

-

6-Chloro-9H-purine (1.54 g, 10 mmol)

-

Benzylamine (1.2 g, 11 mmol)

-

Triethylamine (1.5 mL)

-

n-Butanol (20 mL)

Step-by-Step Workflow:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-chloropurine in n-butanol.

-

Addition: Add Benzylamine followed by Triethylamine. Note: The suspension may not clear immediately.

-

Reflux: Heat the mixture to reflux (approx. 120°C oil bath) for 3–5 hours.

-

Self-Validation Point: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (product) should appear.

-

-

Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

-

Isolation: Filter the precipitate. Wash with cold water (to remove Et3N·HCl salts) and cold ethanol.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Characterization: Confirm structure via melting point (230–232°C) and 1H-NMR.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2)

Objective: Quantify the inhibitory potential (IC50) of the synthesized analog. Causality: A radiometric assay using [γ-33P]-ATP provides high sensitivity. The reaction must be kept within the linear range (initial velocity) to accurately determine inhibition constants.

Workflow:

-

Preparation: Prepare kinase buffer (60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate).

-

Substrate: Use Histone H1 as the phospho-acceptor substrate.

-

Reaction Mix: Combine Recombinant CDK2/Cyclin E complex, Histone H1, and the test compound (dissolved in DMSO) in a 96-well plate.

-

Initiation: Start reaction by adding [γ-33P]-ATP (final conc. 15 µM).

-

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction by spotting aliquots onto P81 phosphocellulose paper.

-

Washing: Wash filters in 75 mM orthophosphoric acid (removes unreacted ATP but retains phosphorylated histone).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Self-Validation Point: Include a "No Enzyme" control (background) and a "No Inhibitor" control (100% activity). Z-factor should be > 0.5 for a valid assay.

-

Visualization: Experimental Workflow

Caption: Integrated synthesis and validation workflow for 6-CP derivatives.

References

-

Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2." European Journal of Biochemistry. Link

-

Choi, Y., et al. (2007). "Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Spíchal, L., et al. (2004). "Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay." Plant and Cell Physiology. Link

-

Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry. Link

-

Hitchings, G.H., & Elion, G.B. (1956). "The Chemistry and Biochemistry of Purine Analogs." Annals of the New York Academy of Sciences. Link

Technical Guide: 6-Chloropurine Monohydrochloride – Solubility, Stability, and Handling

Executive Summary

6-Chloropurine (6-CP) is a critical purine intermediate used extensively in the synthesis of nucleoside analogues, including acyclovir and mercaptopurine. While often commercially available as the free base (CAS 87-42-3), the monohydrochloride salt (6-CP·HCl) is a specialized form often utilized during purification or specific synthetic steps to enhance aqueous solubility and control precipitation kinetics.

This guide provides a definitive technical analysis of the monohydrochloride salt, distinguishing its physicochemical behavior from the free base. Crucially, researchers must understand that while the salt form offers superior initial aqueous solubility, it is acidic; neutralizing the solution to physiological pH will trigger the precipitation of the less soluble free base. This document outlines the solubility limits, stability profiles, and validated protocols for handling this compound in drug discovery workflows.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The monohydrochloride salt differs significantly from the free base in molecular weight and solubility dynamics. The protonation typically occurs at the N7/N9 position of the imidazole ring, destabilizing the crystal lattice energy relative to the free base and enhancing solvation in polar media.

| Property | 6-Chloropurine (Free Base) | 6-Chloropurine Monohydrochloride |

| CAS Number | 87-42-3 | 5451-40-1 (or 1928-82-1 generic) |

| Molecular Formula | C₅H₃ClN₄ | C₅H₃ClN₄[1][2][3][4] · HCl |

| Molecular Weight | 154.56 g/mol | 191.02 g/mol |

| Appearance | Pale yellow crystalline powder | Off-white to yellow solid |

| Melting Point | >300°C (decomposes) | >250°C (decomposes) |

| pKa | ~8.8 (N-H deprotonation), ~2.5 (N-H protonation) | Acidic in solution (pH < 2) |

Solubility Dynamics

Understanding the solubility of 6-CP·HCl requires distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (dissolution rate).

Aqueous Solubility Paradox

The monohydrochloride salt is highly soluble in water compared to the free base. However, this solubility is pH-dependent.

-

Acidic pH (< 2.0): The salt remains ionized and soluble.

-

Neutral pH (6.0–7.5): As pH increases, the compound deprotonates to the free base. Since the free base has poor water solubility (~2.5 mg/mL), precipitation occurs immediately upon neutralization.

Solvent Compatibility Table

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application Notes |

| Water | Low (~2.5 mg/mL) | High (>300 mg/mL) | Salt dissolves rapidly; solution is strongly acidic. |

| DMSO | High (~30 mg/mL) | High | Preferred for biological stock solutions to avoid pH shock. |

| Ethanol | Low (< 5 mg/mL) | Moderate | Salt often recrystallized from EtOH/Water mixtures. |

| DMF | Moderate (~10 mg/mL) | High | Useful for SNAr reactions. |

| 0.1 M NaOH | Soluble (as anion) | Soluble | Rapid hydrolysis risk (degrades to Hypoxanthine). |

Critical Insight: Do not attempt to dissolve the HCl salt in a neutral buffer (e.g., PBS) directly at high concentrations (>5 mg/mL). The buffering capacity will neutralize the HCl, causing the free base to crash out of solution.

Stability and Degradation Mechanisms[4][12]

The C6-chlorine atom is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The stability of 6-CP·HCl is governed by moisture, temperature, and pH.

Hydrolysis (The Primary Degradation Pathway)

In aqueous environments, water acts as a nucleophile, displacing the chloride ion to form Hypoxanthine (6-hydroxypurine).

-

Acidic Conditions: The protonation of N7/N9 increases the electrophilicity of C6, potentially accelerating hydrolysis at elevated temperatures, though the salt is generally stable in cold acidic solution.

-

Basic Conditions: Hydrolysis is rapid. The presence of OH⁻ ions quickly converts 6-CP to Hypoxanthine.

Thermal Stability

-

Solid State: Stable for years at -20°C if kept dry.

-

Solution: At room temperature, aqueous solutions degrade measurably within 24 hours. At 80°C, degradation is complete within hours.

Degradation Pathway Diagram

Figure 1: Chemical fate of 6-Chloropurine HCl. Neutralization yields the free base, while hydrolysis (degradation) yields Hypoxanthine.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Aqueous)

Use this protocol when the acidity of the stock solution is acceptable or will be diluted significantly.

-

Weighing: Weigh 191 mg of 6-Chloropurine Monohydrochloride.

-

Dissolution: Add 1.0 mL of sterile, deionized water.

-

Mixing: Vortex for 30 seconds. The solid should dissolve completely to give a clear, yellow-tinted solution (~1 M concentration).

-

Verification: Measure pH. Expect pH < 2.0.

-

Usage: Use immediately. If storage is required, freeze at -80°C. Do not store at 4°C for >24 hours.

Protocol B: Preparation of Biological Assay Stock (DMSO)

Use this protocol for cell culture or enzymatic assays to ensure neutrality.

-

Solvent Choice: Use anhydrous DMSO (Grade: Molecular Biology).

-

Concentration: Prepare a 100 mM stock (19.1 mg/mL).

-

Dissolution: Add DMSO to the solid. Sonicate for 2–5 minutes if necessary.

-

Note: The dissolution is endothermic; slight warming (37°C) is permissible.

-

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol C: Neutralization / Free Base Precipitation

Use this to convert the salt to the free base for purification.

Figure 2: Workflow for converting the soluble HCl salt into the purified Free Base form.

Storage and Lifecycle Management[13]

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to humid air will cause the powder to clump and potentially hydrolyze due to surface moisture acidity.

-

Primary Storage: Store solid at -20°C in a tightly sealed container with desiccant.

-

Shelf Life:

References

-

Montgomery, J. A., & Temple, C. (1961).[4] Synthesis of Potential Anticancer Agents.[4] XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 83(3), 630-635.[4]

-

Bendich, A., Russell, P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077.

-

ChemicalBook. (2023). 6-Chloropurine Hydrochloride Properties and Safety.

-

MedChemExpress. (2024). 6-Chloropurine Datasheet and Solubility.[1]

-

US Patent 4405781A. (1983). Method for preparing salts of 6-chloropurine.[4]

Sources

Unlocking Therapeutic Potential: A Guide to Investigating 6-Chloropurine Nucleosides and Their Targets

An In-depth Technical Guide for Researchers

Foreword: Beyond the Scaffold

In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of therapeutic intervention, particularly in oncology and virology.[1][2] Among these, 6-chloropurine nucleosides stand out as a versatile and potent class of compounds.[3][4] Their efficacy stems from their ability to act as antimetabolites, masquerading as endogenous purines to disrupt critical cellular processes.[1] This guide moves beyond a simple catalog of derivatives to provide a foundational understanding of their core mechanisms, identify high-potential therapeutic targets, and detail the robust experimental workflows required to validate these interactions. Our objective is to equip researchers and drug development professionals with the strategic insights and practical methodologies needed to effectively harness the therapeutic promise of this chemical scaffold.

Section 1: The Core Mechanism - A Multi-pronged Cellular Assault

The therapeutic action of 6-chloropurine nucleosides is not predicated on a single interaction but rather on a cascade of events initiated upon cellular entry. Understanding this pathway is critical for identifying and validating downstream targets.

Cellular Uptake and Metabolic Activation

For any nucleoside analog to be effective, it must first enter the target cell and be converted into its active form.

-

Uptake: 6-chloropurine nucleosides, like their endogenous counterparts, are actively transported across the cell membrane by specific protein families known as nucleoside transporters (NTs).[1] The expression levels of these transporters in different cell types can be a key determinant of selective toxicity, a factor that can be exploited in targeted therapy design.

-

Activation: Once inside the cell, the nucleoside undergoes a series of phosphorylation events, catalyzed by host cell kinases, to yield the corresponding mono-, di-, and ultimately, the active triphosphate metabolite.[1][5] This bioactivation is a prerequisite for many of its cytotoxic effects, particularly the inhibition of nucleic acid synthesis.

Primary Therapeutic Actions

The activated triphosphate form of 6-chloropurine nucleosides can interfere with several vital cellular processes.

A. Inhibition of DNA Synthesis and Proliferation

A primary mechanism of action, especially in oncology, is the disruption of DNA replication.[6][7] The triphosphate analog is recognized by DNA polymerases and incorporated into the growing DNA strand. This fraudulent incorporation leads to:

-

Chain Termination: Preventing further elongation of the DNA strand.

-

DNA Damage: Creating a structurally unsound nucleic acid, which triggers cellular DNA damage responses.

This direct assault on DNA synthesis is profoundly toxic to rapidly dividing cells, such as those found in hematological malignancies and solid tumors, making it a cornerstone of their anticancer activity.[7][8]

B. Induction of Apoptosis: The Programmed Execution

The cellular stress and DNA damage induced by 6-chloropurine nucleosides converge on the activation of apoptosis, or programmed cell death.[6][7][9] The primary route triggered by these analogs is the intrinsic (mitochondrial) pathway .[10]

-

Mechanism: Cellular damage signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[11] This shift disrupts the mitochondrial outer membrane, causing the release of key signaling molecules like cytochrome c into the cytoplasm.[10][12]

-

Execution: Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[12][13] Activated caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[10][13]

This induction of apoptosis is a key therapeutic outcome, leading to the elimination of malignant cells.[9] Studies have demonstrated that new 6-chloropurine nucleoside derivatives can induce apoptosis and cause cell cycle arrest, often at the G2/M checkpoint, in various cancer cell lines.[9]

Caption: Workflow for assessing compound cytotoxicity using the SRB assay.

Workflow 2: Confirming Apoptosis Induction

Causality: Once cytotoxicity is established, it is crucial to determine if cell death occurs via apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).

Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Treatment: Culture cells in 6-well plates and treat with the compound at its GI50 concentration for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Workflow 3: Cell Cycle Analysis

Causality: To investigate if the compound's anti-proliferative effect is due to halting the cell cycle at a specific phase, DNA content analysis is performed. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. [9] Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cells as described in the apoptosis protocol.

-

Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP). The resulting histogram will show distinct peaks for G0/G1, S, and G2/M populations.

Section 4: Future Directions and Concluding Remarks

The versatility of the 6-chloropurine scaffold makes it a valuable starting point for further chemical modification and drug development. [3][14][15]Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives to enhance potency against specific targets (e.g., viral polymerases, cancer-specific kinases) while minimizing off-target toxicity. [16]* Prodrug Strategies: Designing prodrugs that improve bioavailability, targeted delivery, and cellular uptake of the active compound. [4]* Combination Therapies: Investigating synergistic effects with other therapeutic agents, such as combining DNA-damaging agents with inhibitors of DNA repair pathways.

References

- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC. Bioorganic & Medicinal Chemistry Letters.

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed. Bioorganic & Medicinal Chemistry Letters.

- Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. NINGBO INNO PHARMCHEM CO.,LTD..

- 2-Amino-6-chloropurine-3',5'-di-O-acetyl-2'-deoxyriboside | Purine Nucleoside Analog. Selleck Chemicals.

- Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog. MedChemExpress.

- 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. Anticancer Research.

- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.

- A Valuable Synthetic Intermediate | 2-Amino-6-chloropurine riboside. Tokyo Chemical Industry Co., Ltd..

- 6-Chloropurine riboside. Chem-Impex.

- How Much Potential Do Nucleoside Analogs Offer to Comb

- 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy)riboside. MedChemExpress.

- Synthesis of 6-aryloxy- And 6-arylalkoxy-2-chloropurines and Their Interactions With Purine Nucleoside Phosphorylase From Escherichia Coli - PubMed.

- Purine nucleoside analogs in the therapy of cancer and neuroinflamm

- Model of apoptosis induction by nucleoside analogues. Apoptotic cell... | Download Scientific Diagram.

- 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. PubMed.

- Full article: Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Taylor & Francis Online.

- Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC.

- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI.

- Mitochondrial apoptotic p

- Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific - UK.

- Apoptosis | Intrinsic & Extrinsic Pathways | Mechanisms of Cell De

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. Mitochondrial apoptotic pathways [scielo.org.ar]

- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. jchps.com [jchps.com]

- 15. A Valuable Synthetic Intermediate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Operational Protocols for 6-Chloropurine Hydrochloride

Executive Summary

6-Chloropurine Hydrochloride (CAS 5604-15-9) is a critical purine nucleoside intermediate used extensively in the synthesis of antiviral (e.g., acyclovir analogs) and antineoplastic agents (e.g., 6-mercaptopurine).[1] While often classified primarily as an irritant and acute toxin in basic Safety Data Sheets (SDS), its structural homology to biological purines and its metabolic conversion to cytotoxic agents necessitates a biosafety-level approach to handling.

This guide provides a risk-based operational framework. It moves beyond generic SDS advice to address the specific risks of dust inhalation , mutagenic potential , and hydrolytic instability associated with the hydrochloride salt form.

Part 1: Chemical Profile & Hazard Mechanism

Comparative Identity

Researchers must distinguish between the free base and the hydrochloride salt, as their physical handling requirements differ significantly regarding acidity and hygroscopicity.

| Feature | 6-Chloropurine (Free Base) | 6-Chloropurine Hydrochloride |

| CAS Number | 87-42-3 | 5604-15-9 |

| Molecular Weight | 154.56 g/mol | 191.02 g/mol |

| Appearance | Yellow/Pale Orange Powder | Off-white to Yellow Crystalline Powder |

| Acidity (1% soln) | Neutral to slightly acidic | Acidic (pH ~2-3) |

| Solubility | DMSO, DMF, Basic Water | Water (High), DMSO, Methanol |

| Primary Risk | Toxicity/Irritation | Toxicity + Corrosivity (Dust) |

The "Trojan Horse" Mechanism of Toxicity

The primary safety concern with 6-chloropurine derivatives is not just acute contact irritation, but their antimetabolite activity . Once absorbed (via inhalation or skin), the compound can be metabolized into 6-mercaptopurine (6-MP) and thioguanine nucleotides, which incorporate into DNA/RNA, causing strand breaks and apoptosis.

Scientist-to-Scientist Note: Treat this compound as a suspected germ cell mutagen . Standard nitrile gloves may be insufficient when the compound is dissolved in permeating solvents like DMSO.

Figure 1: The metabolic activation pathway of 6-chloropurine derivatives, highlighting why exposure prevention is critical beyond simple irritation risks.

Part 2: Engineering Controls & PPE

Containment Hierarchy

The hydrochloride salt is prone to static charge, creating fine dust that is easily inhaled.

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Static Control: Use an ionizing bar or anti-static gun inside the hood before weighing to prevent powder "fly-out."

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol (Dry Powder) | Enhanced Protocol (Solution in DMSO/DMF) |

| Hands | Double Nitrile Gloves (0.11mm min) | Laminate (Silver Shield) under Nitrile |

| Respiratory | N95 (if in hood); P100 (if outside hood) | Powered Air Purifying Respirator (Spill cleanup) |

| Eyes | Chemical Splash Goggles | Goggles + Face Shield |

| Body | Lab Coat (Buttoned, Tyvek sleeves) | Impervious Chemical Apron |

Why Laminate Gloves? 6-Chloropurine is frequently dissolved in DMSO for nucleophilic aromatic substitution (SNAr). DMSO permeates nitrile rubber in <5 minutes, carrying the toxic purine payload through the skin. Laminate gloves provide >4 hours of breakthrough time.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and hydrolysis exposure.

-

Preparation: Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.

-

Desiccant Check: Ensure the bulk container was stored in a desiccator. The HCl salt absorbs atmospheric water, which hydrolyzes the C-Cl bond over time, releasing HCl gas and degrading purity.

-

Transfer: Use a plastic spatula (metal may corrode or introduce ions).

-

Neutralization (Pre-emptive): Have a beaker of 5% Sodium Bicarbonate (

) in the hood to immediately submerge contaminated spatulas or wipes.

Protocol B: Solubilization & Reaction Setup

Objective: Manage the acidic nature of the HCl salt during dissolution.

-

Solvent Choice: When dissolving in DMSO or DMF , the solution will become acidic.

-

Exotherm Alert: If neutralizing with a base (e.g., Triethylamine or

) to generate the free base in situ, add the base slowly at 0°C. The neutralization of the HCl moiety is exothermic and can cause solvent splashing. -

Inert Atmosphere: Purge the reaction vessel with Argon. Moisture acts as a nucleophile at the C6 position, converting the valuable chloropurine into hypoxanthine (inactive impurity).

Storage & Stability[4][5]

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term active use).

-

Atmosphere: Under Argon/Nitrogen.

-

Container: Amber glass (light sensitive) with Parafilm seal to prevent moisture ingress.

Part 4: Emergency Response & Waste Disposal[6]

Spill Response Logic

Do not dry sweep. The dust is hazardous.

Figure 2: Decision logic for responding to 6-chloropurine spills, prioritizing dust suppression.

Decontamination & Disposal

-

Surface Decontamination: Wash surfaces with 10% sodium hypochlorite (bleach). The oxidative action helps degrade the purine ring system. Follow with water to remove corrosive bleach residue.

-

Waste Stream:

-

Solid Waste: Label as "Toxic Solid - Halogenated Organic."

-

Liquid Waste: If dissolved in DMSO/DMF, segregate into "Halogenated Solvent Waste." Do not mix with acid waste streams, as this may liberate toxic fumes if other sulfides are present.

-

References

-

PubChem. (2025).[2][3] 6-Chloropurine Compound Summary (CID 5359277). National Library of Medicine. [Link]

-

National Institutes of Health (PMC). (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine.[Link]

Sources

Methodological & Application

Precision Synthesis of 6-Phenylpurine Nucleosides via Pd-Catalyzed Cross-Coupling

Application Note: AN-SYN-2026-04

Abstract & Strategic Overview

6-Phenylpurine nucleosides represent a privileged scaffold in medicinal chemistry, exhibiting potent cytostatic activity against varying cancer lines (e.g., HeLa, CCRF-CEM) and serving as high-affinity probes for cytokinin receptors. Traditional nucleophilic aromatic substitution (

The "Scaffold-First" Strategy

While direct glycosylation of 6-phenylpurine is possible, it often suffers from poor N9/N7 regioselectivity due to the steric bulk of the phenyl ring. Our optimized route employs a "Scaffold-First" approach:

-

High-Fidelity Glycosylation: Constructing the N9-nucleoside using 6-chloropurine (smaller steric profile).

-

Late-Stage Functionalization: Utilizing the C-Cl handle for diverse Pd-catalyzed couplings.

Module A: N9-Regioselective Glycosylation

Objective: Synthesis of 6-chloro-9-(2',3',5'-tri-O-benzoyl-

Mechanism & Rationale

The reaction utilizes Vorbrüggen conditions .[1] Bis(trimethylsilyl)acetamide (BSA) silylates the 6-chloropurine base, rendering it soluble and nucleophilic. Trimethylsilyl triflate (TMSOTf) acts as the Lewis acid activator, generating the oxocarbenium ion from the sugar donor.

-

Critical Control Point: Acetonitrile (MeCN) is the preferred solvent. It participates in the mechanism via the formation of an

-nitrilium cation intermediate, which directs the nucleophilic attack to the

Detailed Protocol

Reagents:

-

6-Chloropurine (1.0 equiv)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose (1.0 equiv) -

BSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 equiv)

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step:

-

Silylation: Suspend 6-chloropurine in anhydrous MeCN under Argon. Add BSA dropwise. Stir at 60°C for 30 min until a clear solution forms (indicating formation of silylated base).

-

Activation: Cool to 0°C. Add the ribose sugar donor.

-

Glycosylation: Add TMSOTf dropwise to the cold solution. Caution: Exothermic.

-

Reaction: Warm to Room Temperature (RT) and then heat to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1).

-

Quench: Cool to RT. Pour into ice-cold saturated NaHCO

. Stir vigorously for 15 min to hydrolyze silyl ethers. -

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (SiO

). Elute with Hexane/EtOAc (gradient 8:2 to 6:4).

Data Validation:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 75% - 85% | High efficiency |

| Regioselectivity | > 95:5 (N9 : N7) | Kinetic control at 60°C favors N9 |

| Anomeric Ratio | > 99%

Module B: C6-Arylation (Suzuki-Miyaura Coupling)

Objective: Transformation of the C-Cl bond to a C-Phenyl bond.

Mechanism & Rationale

The electron-deficient purine ring facilitates the oxidative addition of Pd(0) into the C-Cl bond. However, purine nitrogens can coordinate to Pd, poisoning the catalyst.

-

Solution: Use of a phosphine ligand (PPh

) and slightly elevated temperatures (80°C) prevents catalyst arrest. -

Base Choice: K

CO

Detailed Protocol

Reagents:

-

6-Chloro-purine nucleoside (from Module A) (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol/Water (4:2:1 ratio) - The "Universal Solvent" for Suzuki.

Step-by-Step:

-

Degassing (Critical): Dissolve nucleoside and boronic acid in the solvent mix. Sparge with Argon for 15 mins. Oxygen causes homocoupling of boronic acids and Pd oxidation.

-

Catalyst Addition: Add Pd(PPh

) -

Reflux: Seal vessel and heat to 80-90°C for 4-6 hours. The solution typically turns black (Pd precipitation) upon completion.

-

Workup: Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.

-

Partition: Wash filtrate with water and brine.

-

Purification: Flash chromatography. The product is usually more polar than the starting chloride.

Module C: Global Deprotection

Objective: Removal of benzoyl protecting groups.

Protocol:

-

Dissolve the coupled product in anhydrous Methanol.

-

Add NaOMe (0.5 M in MeOH, 0.2 equiv) or saturate with NH

gas at 0°C. -

Stir at RT for 12 hours.

-

Neutralize with Amberlite IR-120 (H+ form) resin (if using NaOMe). Filter and evaporate.

-

Final Polish: Crystallization from MeOH/Water or Reverse Phase HPLC (C18, Water/MeCN gradient).

Visualization & Workflows

Workflow Diagram

Figure 1: Modular synthesis workflow ensuring regiochemical integrity and functional group tolerance.

Catalytic Cycle: The Suzuki Mechanism on Purines

Figure 2: Catalytic cycle highlighting the critical oxidative addition into the electron-deficient purine C-Cl bond.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Oxygen poisoning of Pd | Ensure rigorous degassing (sparging) of solvents before catalyst addition. |

| Hydrolysis (C6-OH) | Base too strong / Temp too high | Switch from Na |

| N7-Isomer (Glycosylation) | High Temp / Wrong Solvent | Ensure reaction is run in MeCN (not DCE) and keep initial addition at 0°C. |

| Pd Contamination | Inefficient workup | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous NaEDTA. |

References

-

Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions. Journal of Medicinal Chemistry.[3] Link

-

Čerňa, I., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine.[4][5][6][7] The Journal of Organic Chemistry.[5][6] Link

-

Western, E. C., et al. (2009). Suzuki-Miyaura and Sonogashira coupling of 6-chloropurines and -nucleosides in water.[8] Journal of Organic Chemistry.[9] Link

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. Organic Reactions.[5][10][11][12][13][14] Link

Sources

- 1. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 2. CCCC 2003, Volume 68, Issue 5, Abstracts pp. 837-848 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. Synthesis and biological activity of some new N6-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vorbrüggen Glycosylation [drugfuture.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Lab Reporter [fishersci.se]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Chloropurine Hydrochloride from Hypoxanthine: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed experimental procedure for the synthesis of 6-chloropurine hydrochloride from hypoxanthine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, provides a step-by-step protocol, and addresses critical safety and handling considerations. Our focus is on ensuring scientific integrity, reproducibility, and a thorough understanding of the underlying reaction mechanism.

Introduction: The Significance of 6-Chloropurine

6-Chloropurine is a pivotal intermediate in the synthesis of a wide array of biologically active purine derivatives. Its reactivity at the C6 position allows for nucleophilic substitution, paving the way for the creation of numerous compounds with therapeutic potential, including antiviral and anticancer agents.[1][2] The hydrochloride salt of 6-chloropurine is often preferred due to its improved stability and handling characteristics. This protocol details a robust and scalable method for its preparation from the readily available starting material, hypoxanthine.

Reaction Mechanism and Scientific Rationale

The conversion of hypoxanthine to 6-chloropurine hydrochloride is a classic example of a deoxychlorination reaction.[3] The lactam functionality of hypoxanthine is transformed into a chloro-substituted aromatic system using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction is typically facilitated by a tertiary amine, such as N,N-dimethylaniline.

The mechanism, while not always explicitly detailed in literature, is understood to proceed through several key steps:

-

Activation of Phosphorus Oxychloride: N,N-dimethylaniline, a tertiary amine, acts as a catalyst. It is proposed that the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphonium intermediate.

-

Formation of a Reactive Intermediate: The hydroxyl group of the tautomeric form of hypoxanthine then attacks the activated phosphorus center, leading to the formation of a phosphate ester intermediate and the release of a chloride ion.

-

Nucleophilic Attack and Chlorination: The chloride ion, now a potent nucleophile, attacks the C6 position of the purine ring. This is followed by the elimination of a phosphate byproduct, resulting in the formation of 6-chloropurine.

-

Protonation to the Hydrochloride Salt: Finally, the introduction of hydrogen chloride gas protonates the basic nitrogen atoms of the purine ring, leading to the precipitation of 6-chloropurine hydrochloride.

The use of an excess of phosphorus oxychloride often serves as both the reagent and the solvent, driving the reaction to completion.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 6-chloropurine hydrochloride.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |

| Hypoxanthine | C₅H₄N₄O | 136.11 | 68-94-0 | White to off-white powder. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Colorless to pale yellow fuming liquid. Highly corrosive, reacts violently with water.[5] |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 | Yellowish to brownish oily liquid. Toxic. |

| Methylene Chloride | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, colorless liquid. Potential carcinogen. |

| Hydrogen Chloride Gas | HCl | 36.46 | 7647-01-0 | Corrosive and toxic gas. |

Detailed Experimental Protocol

Safety First: This procedure involves highly corrosive and toxic chemicals. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. An emergency shower and eyewash station should be readily accessible.

Step 1: Reaction Setup

-

To a dry 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hypoxanthine (50.0 g, 0.367 mol).

-

In the fume hood, carefully add N,N-dimethylaniline (120 mL) to the flask.

-

With continuous stirring, slowly add phosphorus oxychloride (500 mL) to the mixture. The addition is exothermic, and the mixture may become warm.

Step 2: Chlorination Reaction

-

Heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for 20-30 minutes. The solid hypoxanthine should dissolve, and the solution will typically turn a reddish color.

Step 3: Work-up and Product Isolation

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess phosphorus oxychloride by vacuum distillation. It is crucial to keep the temperature of the external oil bath below 70°C to prevent degradation of the product.

-

To the resulting red, oily residue, add 1 liter of methylene chloride and stir until the residue is fully dissolved.

-

Cool the red methylene chloride solution in an ice-water bath.

-

Begin bubbling dry hydrogen chloride gas through the cooled solution. The solution will gradually turn a bright yellow color as the hydrochloride salt precipitates.

-

Continue bubbling HCl gas until the solution is saturated and no further precipitation is observed.

-

Allow the mixture to stir overnight at room temperature.

-

To remove any excess dissolved HCl, pass a stream of nitrogen gas through the solution for approximately 1.5 hours.

Step 4: Purification and Drying

-

Collect the precipitated product by filtration using a Büchner funnel.

-

Wash the filter cake with two 150 mL portions of hot methylene chloride to remove any residual N,N-dimethylaniline and other impurities.

-

Dry the resulting cream-colored solid in a vacuum oven at a temperature not exceeding 60°C to yield 6-chloropurine hydrochloride.

Results and Characterization

The expected yield of 6-chloropurine hydrochloride is typically high, often exceeding 90%. The product should be a cream-colored to light-yellow solid.

Characterization:

-

Melting Point: The melting point of 6-chloropurine hydrochloride can be determined and compared to literature values.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the purine ring protons.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbon atoms in the purine ring and the C-Cl bond.[6]

-

UV-Vis Spectroscopy: The UV-Vis spectrum in an appropriate solvent (e.g., water) should exhibit a characteristic maximum absorbance (λ_max) around 264-265 nm.[7]

-

Troubleshooting and Field-Proven Insights

-

Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is adequate and the reagents are of good quality and anhydrous. Inefficient removal of excess POCl₃ can also lead to product loss during work-up.

-

Dark Product Color: A dark-colored product may indicate the presence of impurities. Thorough washing with hot methylene chloride is crucial. If the color persists, recrystallization from a suitable solvent system may be necessary.

-

Handling of Phosphorus Oxychloride: POCl₃ reacts violently with water, releasing heat and toxic HCl gas.[5][8] All glassware must be scrupulously dried before use. Quenching of any residual POCl₃ should be done with extreme caution by slowly adding it to ice.

-

Formation of Byproducts: Potential byproducts can arise from side reactions. Careful control of the reaction temperature and time is important to minimize their formation.[9]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-chloropurine hydrochloride from hypoxanthine. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and reproducibly prepare this valuable synthetic intermediate for applications in medicinal chemistry and drug discovery.

References

-

PrepChem. Synthesis of 6-chloropurine hydrochloride. Available at: [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. Available at: [Link]

-

Penta Manufacturing Company. Phosphorus(V) oxychloride Safety Data Sheet. Available at: [Link]

-

SafeRack. Phosphorus Oxychloride. Available at: [Link]

- Google Patents. US4405781A - Method for preparing salts of 6-chloropurine.

-

ResearchGate. Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. Available at: [Link]

-

National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

- Google Patents. US2832781A - 6-chloropurine.

-

Iowa State University. Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available at: [Link]

- Google Patents. CN102336755A - Chemical synthesis method of 6-chloropurine.

-

ACS Publications. Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Available at: [Link]

-

ACS Green Chemistry Institute. Deoxychlorination. Available at: [Link]

-

PubMed. Chlorination byproducts, their toxicodynamics and removal from drinking water. Available at: [Link]

-

Fiveable. N,N-dimethylaniline Definition. Available at: [Link]

-

Fengchen Group. 6-Chloropurine CAS 87-42-3. Available at: [Link]

-

PubMed. Formation of chlorinated disinfection by-products in viticulture. Available at: [Link]

-

Environmental Protection Agency. N,N-Dimethylaniline. Available at: [Link]

-

PubMed. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination. Available at: [Link]

-

CORE. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

-

Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Available at: [Link]

-

Chemistry Steps. POCl3 for Dehydration of Alcohols. Available at: [Link]

Sources

- 1. 6-Chloropurine CAS 87-42-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. 6-Chloropurine(87-42-3) 13C NMR [m.chemicalbook.com]

- 6. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 7. acris.aalto.fi [acris.aalto.fi]

- 8. Chlorination byproducts, their toxicodynamics and removal from drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of chlorinated disinfection by-products in viticulture - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting N7 vs N9 alkylation in 6-chloropurine reactions

Welcome to the technical support center for 6-chloropurine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling N7 versus N9 regioselectivity. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

The Challenge of Regioselectivity

The alkylation of 6-chloropurine is a cornerstone of many synthetic routes in medicinal chemistry. However, the purine core possesses multiple nucleophilic nitrogen atoms, leading to the potential for a mixture of regioisomers, primarily the N9 and N7 substituted products.[1][2][3] The desired isomer, often the N9, is crucial for biological activity, making the control of this regioselectivity a critical experimental parameter. This guide will provide the insights needed to master this reaction.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of N7 and N9 isomers. How can I favor the N9 product?

This is the most common issue encountered. The formation of the N9 isomer is generally under thermodynamic control, meaning it is the more stable product.[4][5] To favor its formation, you need to use conditions that allow the reaction to reach equilibrium.

Causality and Solution:

-

Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices for promoting N9 alkylation. These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive purine anion, which tends to alkylate at the more thermodynamically stable N9 position.[6][7]

-

Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a classic choice that irreversibly deprotonates the purine.[1][6] Carbonates, such as potassium carbonate (K₂CO₃), are also effective, particularly in DMF.[8]

-

Temperature and Reaction Time: Allowing the reaction to proceed for a longer time, sometimes with gentle heating, can facilitate the equilibration towards the more stable N9 isomer. However, be mindful of potential side reactions at elevated temperatures.

Illustrative Workflow for N9 Selectivity

Caption: General workflow for achieving N9-selective alkylation of 6-chloropurine.

Problem 2: I need to synthesize the N7 isomer. How can I achieve this?

The N7 isomer is typically the kinetically favored product, meaning it forms faster but is less stable than the N9 isomer.[4][5][9] To isolate the N7 product, you need to employ conditions that favor the kinetic pathway and prevent equilibration to the N9 isomer.

Causality and Solution:

-

Silylation Strategy: A highly effective method involves the in-situ silylation of 6-chloropurine, followed by the addition of an alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄).[4][5][10][11][12] The silylation step modifies the electronic properties of the purine ring, directing the alkylation to the N7 position.

-

Reaction Conditions: This reaction is typically performed at lower temperatures to prevent rearrangement to the more stable N9 isomer. Shorter reaction times are also crucial.[13][14]

-

Solvent Effects: Less polar solvents can sometimes favor N7 alkylation by reducing the dissociation of the purine salt, leading to a tighter ion pair that directs the alkylating agent to the more accessible N7 position.

Key Experimental Protocol: N7-Selective Alkylation via Silylation

-

Silylation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend 6-chloropurine in an anhydrous solvent like acetonitrile (ACN) or 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture (e.g., to 80°C) until the solution becomes clear, indicating the formation of the silylated purine.

-

Cooling: Cool the reaction mixture to room temperature.

-

Alkylation: Add the alkyl halide, followed by the dropwise addition of a Lewis acid catalyst, such as SnCl₄.

-

Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to minimize the formation of the N9 isomer.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to separate the N7 isomer from any residual N9 isomer and other byproducts.

Problem 3: How can I reliably distinguish between the N7 and N9 isomers?

Unambiguous characterization of the N7 and N9 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Analytical Strategy:

-

¹³C NMR: There are established trends in the ¹³C chemical shifts of the purine core that can help differentiate the isomers. Notably, the C5 carbon is typically more shielded (lower ppm value) in the N7 isomer compared to the N9 isomer.[4][15] Conversely, the C4 carbon is generally more deshielded in the N7 isomer.

-

¹H-¹⁵N HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most definitive method.[4][15] This 2D NMR technique shows correlations between protons and nitrogen atoms over two or three bonds. For an N9-alkylated purine, you will observe a correlation between the protons on the alkyl group (e.g., the α-CH₂) and the N9 nitrogen. For an N7-alkylated purine, this correlation will be to the N7 nitrogen.

-

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can also be informative. For N9-substituted purines, an NOE is often observed between the protons of the alkyl substituent and the H8 proton of the purine ring.[4][15]

Table 1: Typical NMR Chemical Shift Differences for N7 vs. N9 Alkylated 6-Chloropurines

| Isomer | Typical ¹³C Chemical Shift of C5 (ppm) | Typical ¹³C Chemical Shift of C4 (ppm) | Expected ¹H-¹⁵N HMBC Correlation |

| N9-Alkyl | ~132 | Lower ppm | Alkyl protons to N9 |

| N7-Alkyl | ~123 | Higher ppm | Alkyl protons to N7 |

Note: Absolute chemical shifts can vary depending on the solvent and the nature of the alkyl group. The relative differences are the key diagnostic feature.[4][15]

Frequently Asked Questions (FAQs)

Q1: What is the role of tautomerism in the alkylation of 6-chloropurine?

6-chloropurine exists as a mixture of two tautomers in solution: the N7-H and the N9-H tautomer.[3][16] The ratio of these tautomers can be influenced by the solvent. The alkylation can occur on either tautomer, which contributes to the formation of isomeric mixtures. The reaction conditions you choose will ultimately determine which pathway is favored.

Caption: Tautomeric equilibrium of 6-chloropurine.

Q2: Can steric hindrance be used to control regioselectivity?

Yes, steric hindrance can play a significant role. Bulky substituents on the purine ring can shield the N7 position, thereby favoring alkylation at the N9 position.[1][2][6] Similarly, using a bulky alkylating agent can also favor attack at the less sterically hindered N9 position.

Q3: Are there any "bulletproof" methods for achieving 100% regioselectivity?

While the methods described in this guide can provide high levels of regioselectivity, achieving 100% selectivity in a single step can be challenging. Multi-step synthetic strategies, such as those involving protecting groups or de novo synthesis from imidazole or pyrimidine precursors, can provide unambiguous access to a single isomer, but these methods are often more laborious.[4][5] For direct alkylation, careful optimization of the conditions outlined above is key.

Q4: Where can I find reliable, step-by-step protocols for organic syntheses?

For detailed and rigorously vetted experimental procedures, Organic Syntheses is an excellent resource.[17][18][19] Each procedure published in Organic Syntheses has been independently verified in the laboratory of a member of the editorial board, ensuring reproducibility.

References

-

Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

-

Marian, C. M. (2001). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 105(43), 9917–9925. [Link]

-

Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

-

Organic Syntheses. (n.d.). About Us. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. [Link]

-

Wiley. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]

-

Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. [Link]

-

Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]

-

Elsevier. (n.d.). Organic synthesis print books and ebooks. Retrieved from [Link]

- Silva, A. M. S. (Ed.). (2021). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

El-Faham, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Universitat de Barcelona Dipòsit Digital. [Link]

-

Reddit. (2021). Where can I find procedures for organic synthesis? r/chemistry. Retrieved from [Link]

-

NCSU Libraries. (n.d.). Finding a Method of Synthesis. Organic Chemistry Lab Literature Searching Assignment. Retrieved from [Link]

-

Robins, M. J., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[9][15][16]Triazolo[6][17]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6381–6398. [Link]

-

Zoufal, V., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]

-

SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

-

PubMed. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

-

Pal, B. C. (1962). Studies on the Alkylation of Purines and Pyrimidines. Biochemistry, 1(4), 558–563. [Link]

-

Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. [Link]

-

ResearchGate. (2010). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. [Link]

-

Royal Society of Chemistry. (2015). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. [Link]

-

ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

-

Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. PubMed. [Link]

-

MTMT. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study. Retrieved from [Link]

-

MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

-

ResearchGate. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. [Link]

Sources

- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses - ACS Division of Organic Chemistry [organicdivision.org]

- 18. wiley.com [wiley.com]

- 19. reddit.com [reddit.com]

Technical Support Center: Preventing 6-Chloropurine Decomposition

The following technical guide is designed for researchers and process chemists working with 6-chloropurine (6-CP). It moves beyond basic datasheets to address the mechanistic causes of decomposition and provides actionable, field-proven protocols to preserve reagent integrity.

Core Stability Profile

6-Chloropurine is a critical purine scaffold. While kinetically stable at room temperature in solid form, it possesses a "metastable" C6-chlorine bond that is highly susceptible to Nucleophilic Aromatic Substitution (

In the absence of a desired nucleophile (e.g., an amine), water becomes the primary enemy. Under acidic or basic catalysis, water attacks the C6 position, displacing chloride and generating Hypoxanthine (6-hydroxypurine) . This is the #1 decomposition pathway reported by users.

Decomposition Pathways Diagram

The following diagram outlines the competitive landscape between desired functionalization and decomposition.

Figure 1: Mechanistic pathways of 6-chloropurine.[1] The red path (Hydrolysis) competes directly with the green path (Product Formation).

Troubleshooting Guide (FAQs)

This section addresses specific failure modes observed in laboratory settings.

Issue 1: "I see a large impurity peak at M-18 (or M-Cl+OH) in my LC-MS."

Diagnosis: Hydrolysis to Hypoxanthine.

The chlorine atom (Mass ~35) has been replaced by a hydroxyl group (Mass ~17), resulting in a net mass loss of ~18 amu (depending on ionization) and a shift in UV

Root Cause:

-

Wet Solvents: Using non-anhydrous DMSO, DMF, or alcohols.

-

Aqueous Workup Delays: Leaving the reaction mixture in contact with aqueous base/acid for too long during extraction.

-

Hygroscopic Solvent Effect: DMSO absorbs atmospheric moisture rapidly. If the reaction is heated >80°C in "old" DMSO, hydrolysis accelerates.

Corrective Action:

-

Protocol Shift: Switch to anhydrous solvents (water content <50 ppm).

-

Scavengers: Add molecular sieves (3Å or 4Å) to the reaction vessel for long heated runs.

-

Workup: Perform extractions immediately after quenching. Do not let the biphasic mixture stir overnight.

Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Thermal Decomposition / Polymerization. Purines are electron-deficient heteroaromatics. At temperatures >120°C, especially without a solvent or in the presence of trace metals, they can undergo intermolecular self-condensation or ring fragmentation.

Root Cause:

-

Overheating: Reaction temperature set too high (>100°C) in an attempt to force a sluggish reaction.

-

Exotherm: Adding a reactive amine to 6-CP without cooling can trigger a runaway exotherm.

Corrective Action:

-

Limit Temp: Cap reactions at 80–90°C . If the reaction is slow, use a catalyst (e.g., DIPEA or a mild Lewis acid) rather than increasing heat.

-

Stepwise Addition: Add the nucleophile slowly at 0°C, then warm to room temperature (RT) before heating.

Issue 3: "My yield is low during N-alkylation (N7 vs N9 isomers)."

Diagnosis: Regio-isomer Loss (Not strictly decomposition, but yield loss). 6-CP exists as a tautomer (N7-H / N9-H). Under basic conditions, alkylation often produces a mixture of N9 (usually desired) and N7 isomers.

Root Cause:

-

Solvent/Base Choice:

in DMF/DMSO favors N9 (thermodynamic). Stronger bases or kinetic conditions may increase N7.

Corrective Action:

-

Standardize: Use

(2.5 eq) in dry DMSO at RT to favor N9 alkylation. -

Avoid: Do not use sodium hydride (NaH) unless necessary, as the highly reactive anion is more prone to side reactions if moisture is present.

"Gold Standard" Protocols

These protocols are designed to be self-validating —they include checkpoints to ensure stability.

Protocol A: Storage & Handling

-

State: Solid powder.[2]

-

Temperature: -20°C is optimal. Room temperature is acceptable for short periods (<1 month) if desicated.

-

Container: Amber glass vial with a tight PTFE-lined cap.

-

Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol B: Nucleophilic Substitution ( ) with Amines

Objective: React 6-CP with a primary amine while preventing hydrolysis.

Reagents:

-

6-Chloropurine (1.0 eq)

-

Primary Amine (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Acts as an HCl scavenger.

-

Solvent: Anhydrous n-Butanol or Isopropanol . (Alcohols are nucleophilic but much slower than amines; they effectively solvate the transition state).

Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve 6-CP in the alcohol. Checkpoint: Solution should be clear or slightly yellow.

-

Addition: Add DIPEA, followed by the amine.

-

Reaction: Heat to 80°C .

-

Why 80°C? High enough to overcome the activation energy for

, but low enough to prevent thermal degradation.

-

-

Monitoring: Check TLC or LC-MS at 2 hours.

-

Success Indicator: Disappearance of 6-CP peak; appearance of product.

-

Failure Indicator: Appearance of Hypoxanthine (indicates wet solvent).

-

-

Workup: Evaporate solvent in vacuo. Resuspend residue in water/ethyl acetate. Extract immediately.

Protocol C: Synthesis of 6-Chloropurine (from Hypoxanthine)

For users synthesizing the reagent de novo.

Key Precaution: The reaction uses

-

Quenching: Pour the reaction mixture onto crushed ice slowly.

-

pH Control: Neutralize with concentrated

or NaOH. -

Critical Limit: Keep Temperature < 10°C during neutralization.

-

Reasoning: The hydrolysis of the C-Cl bond is temperature-dependent.[3] At 0-5°C, the rate of precipitation is faster than the rate of hydrolysis. At >20°C, hydrolysis becomes significant.

-

-

Filtration: Filter the precipitate immediately once pH 7-8 is reached. Do not let it sit in the aqueous mother liquor.

Comparative Data: Solvent & Stability

| Solvent | Solubility of 6-CP | Hydrolysis Risk | Recommended For |

| Water | Low (< 5 mg/mL) | High (esp. at pH >9) | Avoid (unless rapid workup) |

| DMSO | High (> 50 mg/mL) | Moderate (Hygroscopic) | Alkylation reactions |

| Ethanol/n-BuOH | Moderate | Low | Amination reactions |

| DMF | High | Moderate (Decomposes to dimethylamine) | Alkylation (use fresh) |

References

-

National Institutes of Health (NIH). (2011). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

Issues with the isolation and purification of 6-chloropurine salts

Technical Support Center: Isolation & Purification of 6-Chloropurine Salts

Topic: Troubleshooting the Isolation, Purification, and Handling of 6-Chloropurine (6-CP) and its Salts. Audience: Medicinal Chemists, Process Chemists, and Nucleoside Specialists.[1]

Introduction: The Electrophile’s Dilemma

6-Chloropurine (6-CP) is the linchpin of purine nucleoside synthesis.[1] Its reactivity at the C6 position makes it invaluable for

This guide addresses the two distinct "Salt" contexts you will encounter:

-

Isolation Salts (e.g., Hydrochloride): Used to stabilize and recover 6-CP from the chlorination mixture.[1]

-

Reactive Salts (e.g., Tetrabutylammonium - TBA): Used to enhance solubility and nucleophilicity for downstream glycosylation.

Module 1: The Hydrolysis Trap (Root Cause Analysis)

Q: Why does my yield drop precipitously during aqueous workup, and why does my HPLC show a polar impurity?

A: You are likely observing the hydrolysis of 6-chloropurine back to hypoxanthine. The C6-Cl bond is highly susceptible to nucleophilic attack by water, especially at elevated temperatures or extremes of pH.[1] Hypoxanthine is thermodynamically favored and difficult to separate from 6-CP by standard recrystallization due to overlapping solubility profiles in polar solvents.[1]

The Mechanism of Failure:

In basic media (

Figure 1: The hydrolysis pathway.[1][2] Maintaining pH 5–7 and low temperature (<5°C) during aqueous contact is critical.

Module 2: Isolation via Acid Salts (The HCl Strategy)

Q: I am trying to avoid aqueous extraction. Can I isolate 6-CP directly as a salt?

A: Yes, and this is often the superior method for scale-up.[1]

Instead of quenching the

Protocol: Anhydrous Isolation of 6-CP·HCl

-

Reaction: Perform standard chlorination (Hypoxanthine +

+ -

Distillation: Remove excess

via vacuum distillation (keep bath -

Solvent Swap: Dissolve the oily residue in anhydrous Methylene Chloride (DCM) .

-

Acidification: Bubble anhydrous HCl gas or add 4M HCl in Dioxane at

. -

Filtration: The 6-CP·HCl salt is insoluble in DCM and will precipitate as a yellow/white solid, leaving the

-dimethylaniline hydrochloride in solution (mostly) or allowing for easier washing.[1]

Troubleshooting the HCl Salt:

-